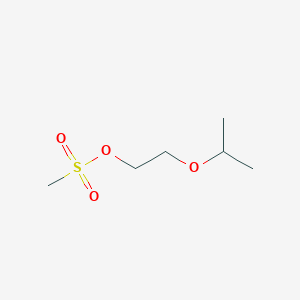
甲磺酸2-异丙氧基乙酯
概述
描述
2-Isopropoxyethyl Methanesulfonate is an organic compound with the molecular formula C6H14O4S. It is a clear liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of an isopropoxyethyl group attached to a methanesulfonate ester, making it a versatile reagent in organic synthesis .
科学研究应用
2-Isopropoxyethyl Methanesulfonate has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
2-Isopropoxyethyl Methanesulfonate, also known as Methanesulfonic Acid 2-Isopropoxyethyl Ester, primarily targets nucleophilic sites within cellular DNA. These nucleophilic sites are crucial for maintaining the integrity and function of the DNA molecule. By targeting these sites, 2-Isopropoxyethyl Methanesulfonate can interfere with DNA replication and transcription processes, leading to potential therapeutic applications in cancer treatment .
Mode of Action
2-Isopropoxyethyl Methanesulfonate interacts with its targets by undergoing alkylation reactions. The compound’s alkyl-oxygen bonds undergo fission, allowing the alkyl group to attach to the nucleophilic sites on the DNA. This alkylation process results in the formation of DNA adducts, which can cause DNA strand breaks and cross-linking. These changes disrupt the normal function of the DNA, inhibiting cell division and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 2-Isopropoxyethyl Methanesulfonate include those involved in DNA repair and replication. The formation of DNA adducts triggers the activation of DNA repair mechanisms, such as nucleotide excision repair and base excision repair pathways. The extensive damage caused by 2-isopropoxyethyl methanesulfonate can overwhelm these repair systems, leading to apoptosis or programmed cell death .
Pharmacokinetics
The pharmacokinetics of 2-Isopropoxyethyl Methanesulfonate involve its absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is rapidly absorbed into the bloodstream and distributed to various tissues. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of 2-Isopropoxyethyl Methanesulfonate is influenced by factors such as its solubility and stability in biological fluids .
Result of Action
The molecular and cellular effects of 2-Isopropoxyethyl Methanesulfonate’s action include the induction of DNA damage, inhibition of DNA replication, and activation of apoptotic pathways. The formation of DNA adducts and cross-links prevents the proper functioning of the DNA, leading to cell cycle arrest and apoptosis. These effects make 2-Isopropoxyethyl Methanesulfonate a potential candidate for use in chemotherapy, particularly in targeting rapidly dividing cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Isopropoxyethyl Methanesulfonate. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic effectiveness. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties, potentially leading to changes in its bioavailability and overall efficacy .
生化分析
Biochemical Properties
It is known that the methane sulfonate esters of dihydric and polyhydric alcohols, to which 2-Isopropoxyethyl Methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .
Cellular Effects
It is known that the methane sulfonate esters of dihydric and polyhydric alcohols can react within the intracellular milieu .
Molecular Mechanism
The molecular mechanism of 2-Isopropoxyethyl Methanesulfonate involves the fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Metabolic Pathways
It is known that the methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents .
准备方法
Synthetic Routes and Reaction Conditions
2-Isopropoxyethyl Methanesulfonate can be synthesized through the reaction of 2-isopropoxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:
2-Isopropoxyethanol+Methanesulfonyl chloride→2-Isopropoxyethyl Methanesulfonate+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of 2-Isopropoxyethyl Methanesulfonate involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production .
化学反应分析
Types of Reactions
2-Isopropoxyethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Esterification: It can react with alcohols to form esters.
Hydrolysis: The compound can be hydrolyzed to produce 2-isopropoxyethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: Produces substituted ethers or amines.
Esterification: Forms esters with various alcohols.
Hydrolysis: Yields 2-isopropoxyethanol and methanesulfonic acid.
相似化合物的比较
Similar Compounds
- 2-Methoxyethyl Methanesulfonate
- 2-Ethoxyethyl Methanesulfonate
- 2-Butoxyethyl Methanesulfonate
Comparison
2-Isopropoxyethyl Methanesulfonate is unique due to its isopropoxyethyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness allows for selective reactions and applications that may not be achievable with other methanesulfonate esters .
属性
IUPAC Name |
2-propan-2-yloxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S/c1-6(2)9-4-5-10-11(3,7)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKQNGZSQDGFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594109 | |
| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235097-76-4 | |
| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
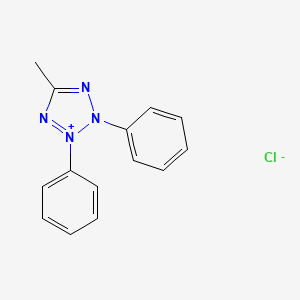

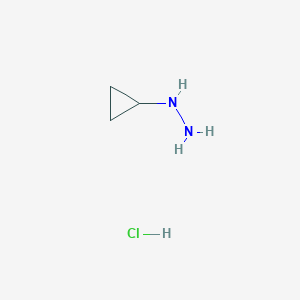

![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)
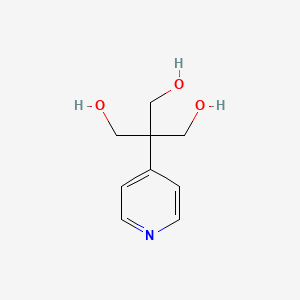

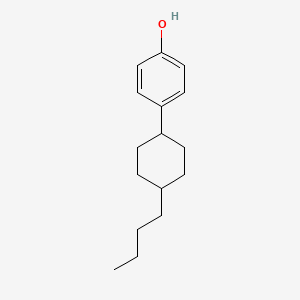




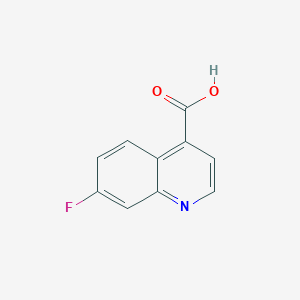
![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)
